Oxytocin free acid (TFA)

Description

Significance of Synthetic Oxytocin (B344502) Analogues in Advanced Research

The development of synthetic oxytocin analogues has been a pivotal advancement in pharmacology and neuroscience. researchgate.net These modified versions of the natural hormone allow researchers to probe the structure-activity relationships of oxytocin, leading to a deeper understanding of its biological functions. scite.ai By systematically altering the amino acid sequence, scientists can create analogues with enhanced properties, such as increased stability, improved receptor selectivity, and altered biological activity. cnr.itchemrxiv.org

The native oxytocin molecule has certain limitations for therapeutic use, including a short half-life and potential for off-target effects due to its similarity to vasopressin. nih.gov Synthetic analogues are designed to overcome these drawbacks. For instance, modifications to the C-terminal region of oxytocin can lead to analogues with varied biological properties. researchgate.net Researchers have explored substitutions at various positions in the peptide chain to develop agonists or antagonists with specific therapeutic profiles. google.combibliotekanauki.pl These analogues are instrumental in studying a wide range of physiological and pathological processes, including social behaviors, anxiety, and pain. researchgate.netmdpi.com

Furthermore, the creation of synthetic analogues has been crucial for developing research tools. For example, labeled analogues are used in receptor binding assays and imaging studies to visualize and quantify oxytocin receptors in tissues. google.com The ability to synthesize a diverse library of oxytocin analogues continues to drive innovation in drug discovery and our fundamental understanding of this vital neuropeptide. chemrxiv.org

Historical Context of Oxytocin Synthesis Methodologies Relevant to Trifluoroacetic Acid Intermediates

The journey to synthesize oxytocin was a landmark achievement in biochemistry. After its structure was determined in 1952 by Vincent du Vigneaud, he and his team accomplished the first synthesis of a polypeptide hormone in 1953, a feat for which he was awarded the Nobel Prize in Chemistry in 1955. wikipedia.orgbritannica.comnih.gov This initial synthesis was performed using solution-phase chemistry, a laborious and time-consuming process. masterorganicchemistry.com

A significant leap forward came with the development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield. masterorganicchemistry.com This technique revolutionized peptide synthesis by anchoring the growing peptide chain to a solid resin support, simplifying the purification process at each step. Two main strategies have dominated SPPS: the Boc/Bzl strategy and the Fmoc/tBu strategy. masterorganicchemistry.comnih.gov

The Boc/Bzl strategy utilizes tert-butoxycarbonyl (Boc) for temporary protection of the alpha-amino group and benzyl-based groups for side-chain protection. The final cleavage of the peptide from the resin and removal of side-chain protecting groups in this method often requires strong, hazardous acids like anhydrous hydrogen fluoride (B91410) (HF). masterorganicchemistry.com

The Fmoc/tBu strategy, which has become more prevalent, employs the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for the alpha-amino protection. masterorganicchemistry.comnih.gov A key reagent in this methodology is Trifluoroacetic acid (TFA) . TFA is used for the final cleavage step, where it removes the peptide from the resin and simultaneously cleaves most of the tert-butyl (tBu) based side-chain protecting groups. mdpi.comresearchgate.netthieme-connect.com This process results in the crude peptide product, often as a TFA salt. novoprolabs.com The use of TFA is considered milder and more convenient than HF, contributing to the widespread adoption of the Fmoc-SPPS method for synthesizing oxytocin and its analogues. masterorganicchemistry.comnih.gov The on-resin cyclization to form the characteristic disulfide bridge of oxytocin can also be performed, followed by TFA-mediated cleavage. researchgate.netthieme-connect.com

Rationale for Focusing on the Free Acid Form and its TFA Salt in Academic Investigations

In nature, oxytocin has an amidated C-terminus (a glycine (B1666218) amide). wikipedia.org However, synthetic peptides, unless specifically designed otherwise, are typically produced with a free carboxylic acid at the C-terminus. biocat.com This "free acid" form is a direct product of the standard cleavage from many resins used in SPPS.

The study of the oxytocin free acid form is significant for several reasons:

Understanding Structure-Activity Relationships: Comparing the biological activity of the C-terminal amide (the natural form) with the C-terminal free acid provides crucial insights into the role of this terminal modification. For instance, replacing the C-terminal amide with a free acid has been shown to increase selectivity for the oxytocin receptor over vasopressin receptors. cnr.it This is a critical aspect of designing more specific therapeutic agents.

Intermediate for Further Modification: The C-terminal carboxylic acid serves as a chemical handle for further modifications. Researchers can couple other molecules to this site to create novel analogues with desired properties, such as altered stability or receptor binding profiles. acs.org

The presence of Trifluoroacetic acid (TFA) as a counter-ion to form a salt with the peptide is a direct consequence of its use in the final cleavage and purification steps of Fmoc-based SPPS. novoprolabs.com While often considered an impurity to be removed for certain applications, the TFA salt form is the initial, well-characterized state of the synthetic peptide. For many research purposes, especially initial in vitro screening and analytical studies, the TFA salt is used directly. However, it is important to be aware of its potential effects, as TFA itself can influence biological experiments at certain concentrations. novoprolabs.com Therefore, for in vivo studies or sensitive cell-based assays, it is often necessary to exchange the TFA salt for a more biocompatible one, such as acetate (B1210297) or hydrochloride. biocat.com

The focus on Oxytocin free acid (TFA) in academic investigations is thus driven by its role as a key synthetic intermediate, a tool for dissecting structure-function relationships, and the direct, initial product of a widely used and powerful synthesis methodology.

Compound Information Table

| Compound Name | Other Names |

| Oxytocin | OT |

| Vasopressin | Antidiuretic hormone |

| Trifluoroacetic acid | TFA |

| Hydrogen fluoride | HF |

| tert-Butoxycarbonyl | Boc |

| Fluorenylmethyloxycarbonyl | Fmoc |

| Benzyl | Bzl |

| tert-Butyl | tBu |

Physicochemical Data for Oxytocin Free Acid (TFA)

| Property | Value |

| Molecular Formula | C45H66F3N11O15S2 |

| Molecular Weight | 1122.20 g/mol |

| Appearance | White to light yellow solid |

| Purity (LCMS) | 99.61% |

| Data sourced from a representative Certificate of Analysis. |

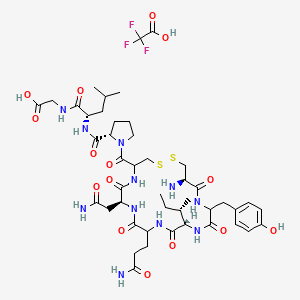

Structure

2D Structure

Properties

Molecular Formula |

C45H66F3N11O15S2 |

|---|---|

Molecular Weight |

1122.2 g/mol |

IUPAC Name |

2-[[(2S)-2-[[(2S)-1-[(7S,13S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C43H65N11O13S2.C2HF3O2/c1-5-22(4)35-42(66)48-26(12-13-32(45)56)38(62)50-29(17-33(46)57)39(63)52-30(20-69-68-19-25(44)36(60)49-28(40(64)53-35)16-23-8-10-24(55)11-9-23)43(67)54-14-6-7-31(54)41(65)51-27(15-21(2)3)37(61)47-18-34(58)59;3-2(4,5)1(6)7/h8-11,21-22,25-31,35,55H,5-7,12-20,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,61)(H,48,66)(H,49,60)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,58,59);(H,6,7)/t22-,25-,26?,27-,28?,29-,30?,31-,35-;/m0./s1 |

InChI Key |

RCBNCOOXQDFEDS-LWIWHTLPSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)NC(CSSC[C@@H](C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)CC(=O)N)CCC(=O)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)O)CC(=O)N)CCC(=O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Synthetic Methodologies for Oxytocin Free Acid and Its Trifluoroacetate Salt

Solid-Phase Peptide Synthesis (SPPS) Protocols for Oxytocin (B344502) Free Acid

SPPS remains the predominant method for synthesizing oxytocin free acid. univie.ac.atnih.gov The process involves anchoring the C-terminal amino acid to an insoluble polymer resin and sequentially adding protected amino acid residues. Following the complete assembly of the linear peptide chain, it is cleaved from the support, deprotected, cyclized to form the disulfide bond, and purified.

The fluorenylmethyloxycarbonyl (Fmoc) protection strategy is widely favored for oxytocin synthesis due to its mild deprotection conditions, which preserve acid-labile side-chain protecting groups until the final cleavage step. univie.ac.atspringernature.com The cycle involves the removal of the temporary Fmoc group from the N-terminus with a weak base, typically a piperidine (B6355638) solution in a polar aprotic solvent like dimethylformamide (DMF), followed by the coupling of the next Fmoc-protected amino acid.

The formation of the amide bond between the free amine of the resin-bound peptide and the carboxyl group of the incoming amino acid is a critical step that requires an activating agent, known as a coupling reagent, to proceed efficiently and minimize side reactions, particularly racemization. bachem.com The choice of coupling reagent can significantly impact the yield and purity of the final peptide.

Commonly used coupling reagents in the Fmoc-SPPS of oxytocin include carbodiimides and phosphonium (B103445) or aminium/uronium salts. Diisopropylcarbodiimide (DIC), often used with an additive like Oxyma Pure (ethyl cyanohydroxyiminoacetate), is a popular choice, especially for coupling racemization-prone residues like cysteine. bachem.comnih.gov Aminium/uronium reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high efficiency and rapid reaction times. bachem.comresearchgate.net Research has shown that HBTU can effectively mediate couplings in oxytocin synthesis, leading to high-purity crude products. researchgate.net More advanced reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) offer even greater efficiency with reduced risk of racemization. bachem.com

| Coupling Reagent | Additive | Key Advantages | Potential Drawbacks |

|---|---|---|---|

| DIC (Diisopropylcarbodiimide) | Oxyma Pure or HOBt | Cost-effective; low racemization for Cys residues. bachem.comnih.gov | Slower reaction rates compared to onium salts. |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | None required (contains HOBt moiety) | High coupling efficiency, fast reaction times. bachem.comresearchgate.net | Potential for racemization with sensitive residues. |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | None required (contains HOAt moiety) | Very fast, highly efficient, less epimerization than HBTU. bachem.com | Higher cost. |

| COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | None required (contains Oxyma moiety) | High efficiency comparable to HATU, safer (non-explosive). bachem.com | Higher cost. |

To prevent unwanted side reactions during peptide elongation, the reactive side chains of amino acids must be protected with orthogonal protecting groups. In the context of Fmoc-SPPS for oxytocin, these groups must be stable to the basic conditions used for Fmoc removal but readily cleavable during the final acidolytic step, typically with trifluoroacetic acid (TFA). researchgate.net

For oxytocin (sequence: Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂), the key residues requiring side-chain protection are Cysteine (Cys), Tyrosine (Tyr), Glutamine (Gln), and Asparagine (Asn).

Cysteine (Cys): The thiol groups of the two cysteine residues are crucial for forming the final disulfide bridge. They are commonly protected with the trityl (Trt) group, which is highly acid-labile. nih.gov Other protecting groups like acetamidomethyl (Acm) can also be employed, particularly when a different cyclization strategy is planned. researchgate.netacs.org

Tyrosine (Tyr): The hydroxyl group of tyrosine is typically protected with the tert-butyl (tBu) group. This group prevents O-acylation during coupling and is cleanly removed by TFA.

Glutamine (Gln) and Asparagine (Asn): The side-chain amide groups of glutamine and asparagine are protected to prevent dehydration and subsequent nitrile formation under activation conditions. The trityl (Trt) group is the most common choice for this purpose.

Final deprotection and cleavage from the resin are performed simultaneously using a "cocktail" containing a strong acid, most commonly TFA, along with scavengers like water and triisopropylsilane (B1312306) (TIS) to capture the reactive carbocations generated from the cleavage of the protecting groups, thus preventing re-attachment to sensitive residues. nih.govtandfonline.com

Forming the intramolecular disulfide bond between Cys¹ and Cys⁶ is a pivotal step in synthesizing biologically active oxytocin. While this can be done in solution after cleaving the linear peptide from the resin, on-resin cyclization offers significant advantages. jasco.hursc.org This approach involves forming the disulfide bond while the peptide is still anchored to the solid support, after selective deprotection of the cysteine side chains.

The primary benefit of on-resin cyclization is the "pseudo-dilution" effect. jasco.hu The immobilization of peptide chains on the resin matrix physically separates them, which favors the desired intramolecular reaction (cyclization) over intermolecular reactions that lead to dimers and oligomers. jasco.hursc.org This often results in higher yields of the monomeric cyclic product and simplifies subsequent purification.

The efficiency of on-resin disulfide bond formation depends on the choice of oxidizing agent and reaction conditions. A variety of reagents have been successfully used to oxidize the deprotected thiol groups of the cysteine residues on the resin.

One common and effective method involves the use of iodine (I₂). researchgate.netacs.orgnih.gov The resin-bound peptide, with Acm-protected cysteines, can be treated with a solution of iodine in a solvent like DMF. This treatment simultaneously removes the Acm groups and facilitates the oxidation to form the disulfide bridge. researchgate.netacs.org Another effective oxidizing agent is N-chlorosuccinimide (NCS), which has been shown to achieve complete oxidation in a short time with minimal side-product formation when conditions are optimized. jasco.hu Other reagents, such as methyl 3-nitro-2-pyridinesulfenate (Npys-OMe), have also been developed for mild and efficient on-resin disulfide bond formation. researchgate.net

| Oxidizing Agent | Cys Protecting Group | Typical Conditions | Reference |

|---|---|---|---|

| Iodine (I₂) | Acm | I₂ in DMF, room temperature. | researchgate.netacs.org |

| N-Chlorosuccinimide (NCS) | Mmt or Trt (after deprotection) | 1 eq. NCS in DCM, 50 °C, 5 min. | jasco.hu |

| Potassium Ferricyanide (K₃[Fe(CN)₆]) | Trt (after deprotection) | Aqueous buffer (pH 8.4), room temperature. | N/A |

| Air Oxidation | Trt (after deprotection) | Basic pH (8-9) in aqueous buffer, slow. | N/A |

As mentioned, the principal strategy for mitigating intermolecular dimerization is the inherent pseudo-dilution provided by the solid support. jasco.hu By anchoring the peptide chains to a polymer matrix, their translational freedom is restricted, making it sterically less favorable for two separate chains to interact compared to the intramolecular interaction of the cysteine residues on the same chain.

Further optimization to suppress dimer formation can be achieved by controlling the resin loading capacity. A lower loading (fewer peptide chains per gram of resin) increases the average distance between reactive sites, further discouraging intermolecular reactions. Additionally, the choice of solvent and additives during the cyclization step can play a role. For instance, using a solvent system containing lithium chloride (LiCl) in DMF has been reported to minimize the formation of peptide oligomers during on-resin cyclization with certain reagents. researchgate.net The rapid kinetics of optimized oxidation reactions, such as with NCS at elevated temperatures, can also favor the desired intramolecular product by completing the cyclization before significant intermolecular reactions can occur. jasco.hu

Cleavage from Solid Support and Global Deprotection

The final and critical step in solid-phase peptide synthesis (SPPS) is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of all side-chain protecting groups. This process, often referred to as global deprotection, is typically achieved using a strong acid, with trifluoroacetic acid (TFA) being the most common choice in Fmoc-based strategies.

Trifluoroacetic acid is the primary reagent responsible for the acid-catalyzed hydrolysis of the bond linking the C-terminus of the peptide to the resin and the removal of acid-labile protecting groups from various amino acid side chains. The concentration of TFA in the cleavage cocktail is typically high, often around 95%, to ensure efficient and complete deprotection. biotage.comsigmaaldrich.cn The specific composition of the cleavage cocktail, however, is tailored to the amino acid sequence of the peptide to minimize side reactions. biotage.comwpmucdn.com

A variety of cleavage cocktails have been developed, each with a specific combination of reagents designed to address the challenges posed by different amino acid residues. Some common cleavage cocktails are detailed in the table below.

| Reagent Cocktail | Composition (v/v) | Primary Application/Notes |

| Reagent B | TFA/Phenol/Water/TIPS (88:5:5:2) | A general-purpose "odorless" cocktail suitable for peptides containing sensitive residues like Cys, Met, Trp, and Tyr. wpmucdn.compeptide.com |

| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (proportions can vary) | Commonly used for peptides with a combination of sensitive residues. Recommended for tryptophan-containing peptides on PAL or BAL resins. wpmucdn.compeptide.com |

| Reagent H | TFA/Phenol/Thioanisole/EDT/Water/DMS/Ammonium (B1175870) Iodide (81:5:5:2.5:3:2:1.5) | Specifically designed to prevent the oxidation of methionine residues during cleavage. wpmucdn.compeptide.com |

| Standard | TFA/TIS/Water (95:2.5:2.5) | A common and effective cocktail for many peptides, particularly those without highly sensitive residues. sigmaaldrich.cn |

| TFMSA-based | Trifluoromethanesulfonic acid (TFMSA)/TFA/Thioanisole/1,2-Ethanedithiol (EDT) | A stronger acidic cocktail that can be used for more resistant protecting groups or linkers. uonbi.ac.ke |

TFA: Trifluoroacetic Acid, TIPS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DMS: Dimethyl Sulfide, PAL: 5-(4-aminomethyl-3,5-dimethoxyphenoxy)valeric acid, BAL: 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid.

During the acidic cleavage process, protecting groups are removed as highly reactive carbocations. These electrophilic species can reattach to the peptide at nucleophilic sites, particularly the indole (B1671886) ring of tryptophan and the sulfur-containing side chains of cysteine and methionine, leading to undesired byproducts. To prevent these side reactions, cation scavengers are added to the cleavage cocktail to trap the carbocations. biotage.comwpmucdn.com

The integrity of the disulfide bond between the two cysteine residues in oxytocin is paramount for its biological activity. The free thiol groups of the cysteine residues are susceptible to oxidation and other modifications during and after cleavage. Therefore, the choice of scavengers is critical to maintain the reduced state of the cysteines, allowing for controlled disulfide bond formation later in the synthesis. biotage.com

Commonly used cation scavengers and their roles are outlined in the table below.

| Scavenger | Chemical Structure | Role in Cleavage Cocktail |

| Triisopropylsilane (TIPS) | SiH(CH(CH₃)₂)₃ | A highly effective scavenger for trityl-based protecting groups. It reduces the liberated trityl cations to triphenylmethane. wpmucdn.compeptide.com |

| 1,2-Ethanedithiol (EDT) | HSCH₂CH₂SH | A reducing agent that helps to keep the cysteine residues in their reduced (thiol) form, preventing premature or incorrect disulfide bond formation. It is also an effective scavenger for trityl groups. biotage.comuonbi.ac.ke |

| Water (H₂O) | H₂O | Acts as a scavenger for tert-butyl cations generated from the deprotection of residues like Asp(OtBu), Glu(OtBu), Ser(tBu), Thr(tBu), and Tyr(tBu). wpmucdn.com |

| Phenol | C₆H₅OH | A scavenger that can protect tyrosine and tryptophan residues from re-alkylation by carbocations. wpmucdn.compeptide.com |

| Thioanisole | C₆H₅SCH₃ | A scavenger that is particularly effective in protecting tryptophan and methionine residues. It can also assist in the removal of some arginine protecting groups. peptide.comuonbi.ac.ke |

For the synthesis of the linear precursor of oxytocin free acid, a cleavage cocktail containing a reducing agent like EDT is crucial to obtain the free thiol-containing peptide, which can then be subjected to controlled oxidation to form the disulfide bridge. biotage.com

Solution-Phase Peptide Synthesis Approaches for Oxytocin Free Acid

While solid-phase synthesis is the dominant method for peptide production, solution-phase peptide synthesis (LPPS) remains a viable and sometimes advantageous alternative, particularly for large-scale production and for the synthesis of complex peptides. springernature.comrsc.org Solution-phase strategies for oxytocin and its analogs often employ a fragment condensation or convergent approach. nih.govgoogle.com

In a fragment condensation strategy, the peptide is synthesized by coupling together several smaller, pre-synthesized peptide fragments. This approach can be more efficient than a linear, stepwise synthesis for long peptides, as the purification of intermediates is often easier. A reported liquid-phase synthesis of oxytocin utilizes the condensation of three protected peptide fragments: Boc-Cys(Acm)-Tyr(tBu)-OH, H-Ile-Gln(Trt)-Asn(Trt)-Cys(Acm)-Pro-OMe, and H-Leu-Gly-NH₂. google.com After the assembly of the full-length protected linear peptide, the disulfide bond is formed, and the remaining protecting groups are removed to yield the final product. google.com This convergent strategy allows for the efficient assembly of the oxytocin backbone in solution. nih.govgoogle.com

Automated Synthesis Platforms and Methodological Advancements

The automation of peptide synthesis has revolutionized the field, enabling the rapid and reliable production of peptides with high purity. peptide.com Modern automated peptide synthesizers offer a range of features, including microwave-assisted synthesis, which can significantly accelerate both the coupling and deprotection steps in SPPS. sigmaaldrich.cnjasco.hunih.govresearchgate.net

Microwave-assisted solid-phase synthesis (MW-SPPS) has been successfully applied to the synthesis of oxytocin and its analogs. jasco.hunih.gov The use of microwave energy can help to overcome aggregation of the growing peptide chain on the resin, leading to higher yields and purer crude products in shorter synthesis times. sigmaaldrich.cnresearchgate.net For example, an optimized, fully automated synthesis of isotopically labeled oxytocin has been developed using a microwave-assisted peptide synthesizer, demonstrating the power of this technology for producing complex peptides. jasco.hu

High-throughput peptide synthesizers allow for the parallel synthesis of many different peptide sequences simultaneously, which is invaluable for structure-activity relationship studies and the development of new peptide-based therapeutics. These platforms are often used in conjunction with automated cleavage and purification systems to further streamline the workflow.

Isotopic Labeling Strategies for Oxytocin Free Acid Analogs

Isotopically labeled peptides are essential tools for a variety of biochemical and biophysical studies, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry-based quantitative analysis. Several strategies have been developed for the synthesis of isotopically labeled oxytocin analogs.

One common approach involves the incorporation of amino acids containing stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) during solid-phase synthesis. For instance, the synthesis of an oxytocin analog with a backbone-labeled C-terminal tripeptide amide was achieved by first synthesizing a ¹³C and ¹⁵N labeled proline, incorporating it into the tripeptide fragment, and then coupling this fragment to the N-terminal portion of the molecule. nih.govresearchgate.net This strategy allows for site-specific labeling, which is particularly useful for NMR studies aimed at elucidating the three-dimensional structure and dynamics of the peptide. nih.govresearchgate.netnih.gov

Deuterium-labeled analogs of oxytocin have also been synthesized. nih.govnih.gov These analogs are valuable for studying the metabolic stability of the peptide, as the replacement of hydrogen with deuterium can alter the rate of enzymatic degradation. princeton.edu The synthesis of deuterated oxytocin analogs typically involves the use of deuterated amino acid precursors in the peptide synthesis. For example, a deamino-oxytocin analog deuterated in the 5-asparagine position has been successfully synthesized. nih.gov

Furthermore, a fully automated, microwave-assisted synthesis of oxytocin containing an isotopically labeled leucine (B10760876) has been reported, highlighting the integration of advanced automation with isotopic labeling techniques. jasco.hu This method allows for the efficient production of labeled peptides, which is especially important when using expensive isotopically enriched starting materials. jasco.hu

Purification and Isolation Techniques for Oxytocin Free Acid Tfa

Solid-Phase Extraction (SPE) Methodologies

Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of oxytocin (B344502) from various biological matrices. The effectiveness of SPE is highly dependent on the careful selection of column chemistry and optimization of the mobile phases used for extraction, washing, and elution. nih.gov

Column Chemistry Selection (e.g., C18, HLB)

The choice of sorbent material is a crucial first step in developing an effective SPE protocol. For oxytocin, which is a peptide, reversed-phase sorbents are commonly employed.

C18 (Octadecyl-bonded silica): C18 columns are a popular choice for oxytocin extraction. nih.govnih.gov These non-polar stationary phases retain oxytocin based on hydrophobic interactions. The silica (B1680970) backbone provides mechanical stability. However, studies have shown that the recovery of oxytocin from C18 columns can be inconsistent, with some research reporting recovery rates as low as 10.1% to 58.1%. nih.gov The performance of C18 cartridges can also be affected by the sample matrix, sometimes leading to incomplete sample clean-up. univie.ac.at

HLB (Hydrophilic-Lipophilic-Balanced): Oasis HLB cartridges are another common option for oxytocin purification. univie.ac.atnih.govnih.gov These are polymeric reversed-phase sorbents that offer a balance of hydrophilic and lipophilic retention characteristics. This dual nature can be advantageous for retaining a wider range of analytes, including the relatively polar oxytocin, while still allowing for effective removal of interfering substances. In some studies, Oasis HLB cartridges have been shown to provide more consistent results and better sample clean-up compared to C18. univie.ac.at In one study, an optimized protocol using an Oasis HLB column resulted in good peptide recovery of 81-87%. nih.gov

The selection between C18 and HLB often depends on the specific sample matrix and the desired level of purity. For complex matrices like plasma or serum, the enhanced clean-up capabilities of HLB cartridges may be preferable. univie.ac.atnih.gov

Mobile Phase Composition for Extraction and Washing (e.g., Acetonitrile (B52724)/Trifluoroacetic Acid Aqueous Solutions)

The composition of the mobile phase is critical for the successful retention of oxytocin on the SPE column and the subsequent removal of impurities.

Conditioning and Equilibration: Before loading the sample, the SPE cartridge is typically conditioned with an organic solvent like methanol (B129727) or acetonitrile (ACN) and then equilibrated with an aqueous solution. nih.govmdpi.com This process activates the stationary phase and creates the appropriate environment for analyte binding. A common equilibration solution is 0.1% trifluoroacetic acid (TFA) in water. nih.gov

Sample Pre-treatment and Loading: Samples containing oxytocin are often acidified to suppress the ionization of the peptide, making it less polar and improving its retention on the reversed-phase sorbent. lcms.cz Acids like TFA or formic acid are frequently used for this purpose. nih.govlcms.cz For instance, a sample might be diluted with a 0.1% to 0.5% TFA in water solution before being loaded onto the column. nih.gov

Washing: After the sample is loaded, a wash step is performed to remove unretained and weakly retained impurities. The wash solvent is designed to be strong enough to elute interfering substances without causing significant loss of the target analyte. chromatographyonline.com For oxytocin purification, a common wash solution is 0.1% TFA in water. nih.gov The strength of the wash solvent can be optimized by gradually increasing the percentage of organic solvent (e.g., acetonitrile) to find the highest concentration that does not cause the elution of oxytocin. chromatographyonline.com

Elution Gradient Optimization for Oxytocin Free Acid Recovery

The final step in the SPE process is the elution of the purified oxytocin from the column. This is achieved by using a solvent that is strong enough to disrupt the interactions between oxytocin and the stationary phase.

The optimal concentration of acetonitrile (ACN) for eluting oxytocin from C18 columns has been found to be in the range of 30-40%. nih.gov This is notably lower than the 60-95% ACN concentrations recommended by some manufacturers and used in older literature. nih.gov Using a gradient elution, where the concentration of the organic solvent is gradually increased, can help to selectively elute the target analyte and separate it from other bound substances. For example, a gradient of 30-40% ACN in 0.1% TFA-H₂O has been used for the elution of oxytocin. nih.gov

In some protocols, a single-step elution with a fixed concentration of organic solvent is used. For instance, 1 mL of methanol has been used to elute oxytocin from an Oasis HLB cartridge, with recoveries of up to 100% reported in the first elution. mdpi.com The choice between a gradient and a single-step elution depends on the complexity of the sample and the required purity of the final extract.

Efficacy and Reliability Assessment of SPE Techniques

The efficacy of SPE for oxytocin purification is typically assessed by measuring the recovery of the peptide. However, studies have shown that recovery can be highly variable. For reversed-phase SPE using C18 columns, recovery efficiencies have been reported to range from as low as 10.1% to a maximum of 58.1%. nih.gov This variability can be attributed to factors such as the specific SPE protocol, the sample matrix, and the interaction of oxytocin with other components in the sample. nih.govnih.gov

The reliability of SPE can also be a concern. High coefficients of variation (CV) have been observed in some experiments, indicating a lack of consistency between extractions. nih.gov To improve recovery and reliability, some methods incorporate additional clean-up steps, such as protein precipitation with acetonitrile or liquid-liquid extraction, prior to SPE. nih.gov

Table 1: Comparison of SPE Column Chemistries for Oxytocin Purification

| Column Chemistry | Principle | Advantages | Disadvantages | Reported Recovery |

| C18 (Octadecyl) | Reversed-phase chromatography based on hydrophobic interactions. nih.gov | Widely available and utilized. nih.gov | Inconsistent recovery, potential for incomplete sample clean-up. nih.govunivie.ac.at | 10.1% - 58.1% nih.gov |

| HLB (Hydrophilic-Lipophilic-Balanced) | Polymeric reversed-phase with balanced hydrophilic and lipophilic characteristics. univie.ac.atnih.gov | Good for complex matrices, can provide more consistent results and better clean-up. univie.ac.atnih.gov | May require specific optimization. | 81% - 87% (with optimized protocol) nih.gov |

Liquid Chromatography Techniques

Following initial purification by SPE, High-Performance Liquid Chromatography (HPLC) is often used for the final analysis and quantification of oxytocin free acid (TFA).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique that separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For oxytocin analysis, reversed-phase HPLC is the most common mode.

Column: C18 columns are frequently used for the HPLC separation of oxytocin. nih.govfrontiersin.orgresearchgate.net These columns provide good resolution and are compatible with the mobile phases typically used for peptide analysis. Other stationary phases, such as C8 and phenyl-bonded silica, have also been employed. google.comresearchgate.net

Mobile Phase: The mobile phase in reversed-phase HPLC for oxytocin analysis typically consists of an aqueous component and an organic modifier, with an acidic additive to improve peak shape and resolution.

Aqueous Phase: Water, often with a buffer like ammonium (B1175870) formate (B1220265) or potassium dihydrogen orthophosphate, is used as the aqueous component. mdpi.comresearchgate.net

Organic Modifier: Acetonitrile (ACN) is the most common organic modifier. frontiersin.orgresearchgate.net Methanol (MeOH) is also used. mdpi.comfrontiersin.org

Acidic Additive: Formic acid or trifluoroacetic acid (TFA) is added to the mobile phase to control the pH and act as an ion-pairing agent. frontiersin.orgacs.org An acidic mobile phase helps to protonate the amino acid residues in oxytocin, leading to better interaction with the stationary phase. researchgate.net The concentration of the acid can influence the retention time of oxytocin. acs.org

Elution: Both isocratic and gradient elution methods are used.

Isocratic Elution: In this method, the composition of the mobile phase remains constant throughout the analysis. researchgate.netsielc.com

Gradient Elution: In this method, the proportion of the organic modifier is increased over time. frontiersin.orgresearchgate.netgoogle.com This is particularly useful for separating oxytocin from closely related impurities. A typical gradient might start with a low percentage of acetonitrile and gradually increase to a higher percentage. frontiersin.org

Detection: UV detection at a wavelength of 220 nm or 280 nm is commonly used for oxytocin. researchgate.netresearchgate.net Mass spectrometry (MS) can also be coupled with HPLC (LC-MS) for more sensitive and specific detection and quantification. mdpi.comfrontiersin.org

Table 2: Example HPLC Conditions for Oxytocin Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Hypersil Gold C18 (100 x 2.1 mm, 1.9 µm) frontiersin.org | C8 (150 mm x 4.6 mm) researchgate.net | Phenyl bonded silica gel google.com |

| Mobile Phase A | Water with 0.1% Formic Acid frontiersin.org | 0.05 M Potassium Dihydrogen Orthophosphate buffer, pH 7.0 researchgate.net | Buffer Solution google.com |

| Mobile Phase B | Methanol:Acetonitrile with 0.1% Formic Acid frontiersin.org | Acetonitrile researchgate.net | Acetonitrile google.com |

| Elution | Gradient frontiersin.org | Isocratic (80:20, A:B) researchgate.net | Gradient google.com |

| Flow Rate | 0.4 mL/min frontiersin.org | 1.25 mL/min researchgate.net | 1.0 mL/min google.com |

| Detection | MS/MS frontiersin.org | UV at 220 nm researchgate.net | Not specified |

Reverse-Phase HPLC (RP-HPLC) Systems

RP-HPLC systems for oxytocin purification commonly utilize C18 columns. nih.gov These columns consist of silica particles that have been chemically modified with octadecylsilyl groups, creating a non-polar surface. eurogentec.com The choice of a C18 column is often preferred for its strong retention of non-polar compounds, allowing for effective separation of oxytocin from more polar impurities. eurogentec.com The efficiency of the separation is influenced by factors such as column length, particle size, and pore size of the stationary phase material. thermofisher.com For peptides and proteins, larger pore sizes (e.g., 300Å) can lead to better resolution compared to smaller pore sizes. thermofisher.com

Gradient Elution Programming (e.g., Acetonitrile/Trifluoroacetic Acid)

Gradient elution is a crucial aspect of RP-HPLC for purifying oxytocin free acid. masontechnology.ie This technique involves changing the composition of the mobile phase over time, typically by increasing the concentration of an organic solvent, known as the organic modifier. thermofisher.com Acetonitrile is the most common organic modifier used in peptide separations due to its favorable properties. thermofisher.com

Trifluoroacetic acid (TFA) is a frequently used additive in the mobile phase for peptide purification. biotage.comresearchgate.net It serves as an ion-pairing agent, associating with positively charged groups on the peptide, which enhances its retention on the non-polar stationary phase. thermofisher.com A typical mobile phase system consists of two solvents: Solvent A, which is an aqueous solution of 0.1% TFA, and Solvent B, which is acetonitrile with 0.1% TFA. nih.govresearchgate.net

| Parameter | Typical Condition | Source |

| Column | C18 Bondapak | nih.gov |

| Mobile Phase A | 0.1% TFA in Water | nih.govresearchgate.net |

| Mobile Phase B | Acetonitrile with 0.1% TFA | nih.govresearchgate.net |

| Gradient | Linear, e.g., 20-50% Acetonitrile | nih.gov |

| Flow Rate | 1 ml/min | nih.gov |

| Detection | UV at 220nm | google.com |

Flash Chromatography for Preparative Purification

Flash chromatography presents a viable alternative to RP-HPLC for the preparative purification of peptides, offering the advantage of significantly higher loading capacity and faster purification times. italianpeptidesociety.itchromatographyonline.com This technique typically employs larger stationary phase particles (around 20 µm) compared to analytical HPLC (5–10 µm), which allows for the processing of larger sample quantities. italianpeptidesociety.it However, this increase in particle size can lead to a decrease in peak resolution. italianpeptidesociety.it

pH Modulation for Resolution of Oxidized and Reduced Forms

A key challenge in oxytocin purification is the separation of the desired cyclic (oxidized) form from the linear (reduced) form. italianpeptidesociety.it While analytical HPLC under standard acidic conditions (using TFA) might show baseline separation of these two forms, this resolution is often lost in flash chromatography due to the larger particle size of the stationary phase. italianpeptidesociety.itbiotage.com

To overcome this, modulating the pH of the mobile phase has proven to be an effective strategy. biotage.combiotage.com The isoelectric point (pI) of oxidized oxytocin is approximately 10.21, while that of the reduced form is around 8.31. biotage.com This difference is due to the ionizable thiol groups of the cysteine residues in the linear form. italianpeptidesociety.it By increasing the mobile phase pH to a basic level, for instance to pH 10 using 0.1% ammonium hydroxide, the thiol groups in the reduced form become deprotonated. italianpeptidesociety.itbiotage.com This change in charge state significantly alters the chromatographic behavior of the linear peptide, allowing for a much-improved separation from the cyclic form. italianpeptidesociety.it Under basic conditions, the two forms can be separated by a significant margin, enabling the effective purification of the desired oxidized oxytocin. italianpeptidesociety.it

| Condition | Outcome | Source |

| Acidic Mobile Phase (pH 2, 0.1% TFA) | Unresolvable mixture of oxidized and reduced oxytocin in flash chromatography. | biotage.com |

| Basic Mobile Phase (pH 10, 0.1% Ammonium Hydroxide) | Readily purifiable separation of oxidized and reduced oxytocin in flash chromatography. | biotage.com |

Centrifugation and Lyophilization Protocols

Following chromatographic purification, the collected fractions containing the purified oxytocin free acid must be processed to obtain a stable, solid product. This typically involves centrifugation and lyophilization.

After elution from the chromatography column, blood or plasma samples containing oxytocin are often centrifuged at high speeds (e.g., 1600 x g or 17000 g) at 4°C to pellet any insoluble material. ibl-international.comnih.gov The resulting supernatant, which contains the purified peptide, is then carefully collected. ibl-international.comnih.gov

Lyophilization, or freeze-drying, is the standard method for removing the solvents (water and acetonitrile) from the purified fractions without damaging the peptide. The process involves freezing the solution and then reducing the surrounding pressure to allow the frozen solvent to sublimate directly from the solid phase to the gas phase. This is often done using a centrifugal concentrator under vacuum or by blowing nitrogen gas over the sample, preferably at cold temperatures. ibl-international.com The resulting product is a lyophilized powder, which is stable for long-term storage at -20°C or below. ibl-international.comlifetein.com.cn Before reconstitution for assays, it is recommended to briefly centrifuge the vial to ensure all the lyophilized material is at the bottom. lifetein.com.cnlifetein.com

Evaluation of Recovery Efficacy and Potential for Interference in Downstream Assays

The efficiency of the purification and isolation process is assessed by evaluating the recovery of oxytocin. However, studies have shown that the recovery of oxytocin from extraction processes can be highly variable. nih.gov For instance, solid-phase extraction (SPE) using C18 columns, a common sample preparation step, has demonstrated recovery efficiencies as low as 18.9% under certain conditions with 0.1% TFA. nih.gov The concentration of TFA and the percentage of acetonitrile in the elution buffer significantly impact recovery rates. nih.gov

Advanced Analytical Characterization of Oxytocin Free Acid Tfa

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For peptide analysis, such as Oxytocin (B344502), MS provides high sensitivity and mass specificity, allowing for quantification based on the molecule's defined mass and fragmentation pattern. This specificity helps to exclude metabolites or other interfering substances that might be detected by less specific methods like immunoassays. nih.govfrontiersin.org Techniques such as triple quadrupole or orbitrap mass spectrometers are commonly employed for the quantification of Oxytocin. frontiersin.orgresearchgate.net

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of large, thermally labile molecules like peptides, including Oxytocin. In ESI-MS, a liquid containing the analyte is dispersed by electrospray into a fine aerosol. As the solvent evaporates from the charged droplets, ions of the analyte are generated, which can then be analyzed by the mass spectrometer.

The efficiency of the ESI process for Oxytocin can be influenced by several factors. For instance, the hydrophobicity of the analyte plays a role; more hydrophobic molecules tend to reside on the surface of the ESI droplets, leading to more efficient ionization. nih.gov Strategies to improve the ionization efficiency and, consequently, the sensitivity of Oxytocin detection include chemical derivatization to add charged or hydrophobic moieties to the peptide. researchgate.net ESI is a foundational component of the more advanced LC-MS/MS systems used for quantification. researchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of Oxytocin in various biological and food matrices, including plasma, serum, urine, milk, and vegetables. nih.govfrontiersin.orgfrontiersin.org This technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.net The chromatographic step, typically using a reversed-phase C18 column, separates Oxytocin from other components in the sample matrix before it enters the mass spectrometer. frontiersin.orgfrontiersin.org

Developing a robust LC-MS/MS method for trace analysis of Oxytocin involves several critical steps, particularly sample preparation, to minimize matrix effects and ensure accurate quantification. nih.govfrontiersin.org

Sample Preparation : Due to the complexity of biological samples and the low concentration of endogenous Oxytocin, an extraction step is essential. frontiersin.orgresearchgate.net Solid-phase extraction (SPE) is a widely used technique to extract, clean up, and concentrate Oxytocin from the sample matrix prior to LC-MS/MS analysis. researchgate.netnih.gov Common SPE cartridges include Oasis HLB (Hydrophilic-Lipophilic-Balanced). nih.govfrontiersin.orgnih.gov Other sample preparation methods involve protein precipitation using acidified methanol (B129727) or acetonitrile (B52724). frontiersin.orgshimadzu.nl

Chromatography : Chromatographic separation is typically performed on a reversed-phase C18 column with a gradient elution. frontiersin.orgmac-mod.com The mobile phase often consists of water and an organic solvent like acetonitrile or methanol, with an additive such as formic acid (FA) or trifluoroacetic acid (TFA) to improve peak shape and ionization efficiency. nih.govmac-mod.com

Method Validation : Validation is performed according to established guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the Clinical Laboratory Standards Institute (CLSI), to ensure the method's reliability. researchgate.netnih.govmac-mod.com Key validation parameters include linearity, accuracy, precision, selectivity, and stability. mac-mod.com

The Lower Limit of Quantification (LLOQ) represents the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. Achieving a low LLOQ is crucial for measuring endogenous Oxytocin levels, which are typically in the picomolar (pM) or low nanogram per liter (ng/L) range. frontiersin.orgresearchgate.netnih.gov Various studies have reported different LLOQs depending on the sample matrix, instrumentation, and sample preparation protocol. For example, an LLOQ of 1 ng/L was achieved in plasma using a highly sensitive LC-MS/MS method. nih.gov Another study determined the LLOQ for unmodified Oxytocin to be 200 pM in water. nih.govfrontiersin.org Method optimization, including derivatization, has been shown to significantly improve the LLOQ, lowering it to 5 pM in water and 2 nM in human serum. researchgate.net

| Analyte | Matrix | LLOQ | Reference |

|---|---|---|---|

| Oxytocin | Plasma | 1 ng/L | nih.gov |

| Oxytocin | Water | 200 pM | nih.govfrontiersin.org |

| Oxytocin (modified) | Water | 5 pM | researchgate.net |

| Oxytocin (modified) | Human Serum | 2 nM | researchgate.net |

| Oxytocin | Urine | 3 pg/mL | mac-mod.com |

| Oxytocin | Spiked Serum | 2.5 pg/mL | researchgate.net |

| Oxytocin | Spiked Urine | 1-5 pg/mL | researchgate.net |

The reliability of a quantitative method is defined by its precision and accuracy. Precision measures the closeness of repeated measurements and is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy refers to the closeness of a measured value to the true value and is often expressed as a percentage of the nominal concentration or percent recovery. For bioanalytical methods, regulatory guidelines generally require precision to be within ±15% (±20% at the LLOQ) and accuracy to be within 85-115% (80-120% at the LLOQ). nih.gov

Validated LC-MS/MS methods for Oxytocin have demonstrated excellent precision and accuracy. For instance, one method reported precision (CV) below 10% and accuracy ranging from 94% to 108% for concentrations between 1 ng/L and 75 ng/L in plasma. nih.gov Another study showed intra-day and inter-day precision for quality control samples ranging from 6.1% to 13.0%, with accuracy biases from -2.7% to 9.4%. mac-mod.com

| Matrix | Precision (%RSD or %CV) | Accuracy (%Bias or %Range) | Reference |

|---|---|---|---|

| Human Serum | 6.4–7.6% | -7.0–15.7% | nih.gov |

| Plasma | <10% | 94–108% | nih.gov |

| Food Matrices (Milk, Fruits, Vegetables) | <11% | Mean recoveries 70–115% | frontiersin.orgresearchgate.net |

| Urine (Intra-day) | 8.0–13.0% | -2.7–9.4% | mac-mod.com |

| Urine (Inter-day) | 6.1–10.9% | 1.1–5.3% | mac-mod.com |

Multiple Reaction Monitoring (MRM), also known as Selective Reaction Monitoring (SRM), is a tandem mass spectrometry (MS/MS) scan mode performed on a triple quadrupole mass spectrometer that provides exceptional specificity and selectivity for quantifying target analytes in complex mixtures. nih.govmdpi.comnih.gov

The MRM process involves two stages of mass filtering:

Q1 (First Quadrupole) : This is set to select a specific precursor ion, which for Oxytocin is its molecular ion ([M+H]+ or [M+2H]2+).

Q2 (Second Quadrupole) : The selected precursor ion is fragmented through collision-induced dissociation (CID).

Q3 (Third Quadrupole) : This is set to monitor for specific, characteristic fragment ions (product ions) of the precursor.

This process of selecting a specific precursor-to-product ion transition is highly selective, as it is unlikely that other molecules in the matrix will have the same precursor mass, product ion mass, and chromatographic retention time. nih.govmdpi.com For a given analyte, multiple transitions are typically monitored to ensure accurate identification and quantification. nih.gov The peak area of the MRM transition is directly proportional to the concentration of the analyte, allowing for precise quantification. nih.gov This targeted approach is a key reason why LC-MS/MS with MRM is considered a gold-standard analytical method for peptide quantification. nih.govfrontiersin.orgfrontiersin.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for obtaining detailed information about the molecular structure of peptides like oxytocin. core.ac.uk Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to assign the proton (¹H) and carbon (¹³C) signals to specific amino acid residues within the molecule, confirming its primary sequence and providing insights into its three-dimensional conformation in solution. nih.govresearchgate.net

The ¹H NMR spectrum of oxytocin provides signals for each proton in the molecule. Specific peptide amide (NH) resonances can be assigned to their respective amino acid residues. nih.govnih.gov Techniques such as underwater decoupling are used to assign these NH resonances by linking them to their corresponding alpha-carbon protons (CαH), even when the latter's signals are obscured by the solvent peak. nih.gov

¹³C NMR spectroscopy complements the proton data by providing chemical shifts for each carbon atom. The chemical shifts of the carbonyl carbons are particularly useful for confirming the peptide backbone, while the shifts of the alpha and side-chain carbons help to identify the individual amino acid residues. nih.govthieme-connect.de Changes in chemical shifts with varying pH can reveal information about the protonation state of functional groups, such as the N-terminal amino group, and suggest conformational changes in the 20-membered disulfide-bridged ring. nih.gov Complete NMR analysis, often conducted in a buffered solution like phosphate buffer, allows for the comprehensive assignment of both proton and carbon signals. nih.gov

| Amino Acid Residue | Position | Approximate ¹H Chemical Shift (ppm) - Amide NH | Approximate ¹³C Chemical Shift (ppm) - Carbonyl Cα |

|---|---|---|---|

| Cysteine | 1 | ~8.1 - 8.5 | ~171 - 173 |

| Tyrosine | 2 | ~7.9 - 8.3 | ~172 - 174 |

| Isoleucine | 3 | ~7.8 - 8.2 | ~172 - 174 |

| Glutamine | 4 | ~8.0 - 8.4 | ~173 - 175 |

| Asparagine | 5 | ~8.2 - 8.6 | ~172 - 174 |

| Cysteine | 6 | ~8.3 - 8.7 | ~171 - 173 |

| Proline | 7 | N/A | ~174 - 176 |

| Leucine (B10760876) | 8 | ~8.1 - 8.5 | ~174 - 176 |

| Glycine (B1666218) | 9 | ~8.2 - 8.6 | ~170 - 172 |

Note: The chemical shifts are approximate and can vary depending on the solvent, pH, and temperature.

Amino Acid Analysis for Quantitative Determination

Amino Acid Analysis (AAA) is a fundamental method for accurately determining the total protein or peptide content in a sample. biosyn.com For oxytocin, this process involves hydrolyzing the peptide bonds, typically using strong acid (e.g., 6 M HCl) at high temperatures, to break the molecule down into its individual amino acid constituents. nih.govusp.org The resulting free amino acids are then separated, detected, and quantified. usp.org The molar amounts of the stable amino acids are measured, and from the known amino acid sequence of oxytocin, the total peptide quantity can be accurately calculated. researchgate.net

A significant challenge in amino acid analysis is that most amino acids lack a strong chromophore, making them difficult to detect with high sensitivity using standard UV-Vis detectors. To overcome this, derivatization techniques are widely employed. fujifilm.com

Derivatization Approaches: Derivatization involves reacting the amino acids with a reagent to form derivatives that are easily detectable. fujifilm.com This can be done either before (pre-column) or after (post-column) chromatographic separation. fujifilm.com

Pre-column Derivatization: Amino acids are derivatized before being injected into the HPLC system. biosyn.com This approach offers high sensitivity. Common reagents include Phenyl isothiocyanate (PITC), o-phthalaldehyde (OPA), 9-fluorenylmethyl-chloroformate (Fmoc-Cl), and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). biosyn.comcreative-proteomics.comgoogle.com The resulting derivatives are then separated, typically by reversed-phase HPLC, and detected by UV or fluorescence. biosyn.com

Post-column Derivatization: The amino acids are first separated by chromatography (often ion-exchange) and then mixed with a derivatizing reagent before entering the detector. fujifilm.com The ninhydrin-based system is a classic and widely used post-column method. biosyn.comfujifilm.com This approach is known for its excellent reproducibility and quantitation. fujifilm.com

| Method | Reagent | Approach | Detection | Advantages |

|---|---|---|---|---|

| PTC | Phenyl isothiocyanate (PITC) | Pre-column | UV (~270 nm) | Reacts with primary and secondary amines. biosyn.com |

| OPA | o-phthalaldehyde | Pre-column | Fluorescence | High sensitivity, fast reaction. biosyn.com |

| Fmoc | 9-fluorenylmethyl-chloroformate (Fmoc-Cl) | Pre-column | UV/Fluorescence | Stable derivatives, high sensitivity. biosyn.comcreative-proteomics.com |

| AQC | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | Pre-column | Fluorescence/UV | Stable derivatives, rapid reaction. creative-proteomics.com |

| Ninhydrin | Ninhydrin | Post-column | Visible (~570 nm) | High reproducibility, well-established. biosyn.comfujifilm.com |

Underivatized Approaches: Advances in analytical technology have enabled the analysis of amino acids without derivatization, which simplifies sample preparation. acs.org These methods often rely on mass spectrometry for detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying underivatized amino acids. nih.govspringernature.com It overcomes the lack of a chromophore by directly detecting the mass of the amino acid molecules. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an effective chromatographic technique for separating small, polar compounds like underivatized amino acids using MS-compatible mobile phases. nih.govnih.gov

Ultraviolet (UV) Spectroscopy for Detection and Purity Assessment

Ultraviolet (UV) spectroscopy is a straightforward and widely used technique for the detection and quantification of peptides containing aromatic amino acids. In oxytocin, the phenolic side chain of the Tyrosine residue at position 2 is the primary chromophore responsible for its characteristic UV absorbance. nih.gov

A UV absorption spectrum of an oxytocin solution is typically recorded from around 240 to 340 nm. nih.gov The maximum absorbance (λmax) for oxytocin occurs at approximately 275-280 nm, which is characteristic of the tyrosine residue. This property is fundamental for several applications:

Concentration Determination: The concentration of an oxytocin solution can be determined using the Beer-Lambert law, provided the molar extinction coefficient is known. The extinction coefficient at 280 nm for oxytocin is established, allowing for rapid quantification. nih.gov

HPLC Detection: UV detectors are standard components of HPLC systems. For the analysis of oxytocin, detection is often set at a wavelength where the peptide bond absorbs (around 220 nm) to detect all peptide impurities, or at the λmax of tyrosine (~275 nm) for more specific detection. sielc.comptfarm.pl

Purity Assessment: An increase in optical density across the UV spectrum can indicate the presence of light-scattering aggregates, which may form during stress studies of oxytocin formulations. nih.gov

Chromatographic Purity Assessment via Analytical HPLC

High-Performance Liquid Chromatography (HPLC) is the most widely recommended and utilized method for assessing the purity of oxytocin and quantifying related impurities. ptfarm.plresearchgate.net Reversed-phase HPLC (RP-HPLC) is the standard technique employed for this purpose. researchgate.net

A typical RP-HPLC method involves a C18 stationary phase column and a mobile phase gradient consisting of an aqueous component (often water with an acid modifier like trifluoroacetic acid or formic acid) and an organic component (typically acetonitrile). researchgate.netnih.gov The gradient elution allows for the effective separation of oxytocin from its structurally related impurities, which may include by-products from the synthesis process. daicelpharmastandards.com Detection is commonly performed using a UV detector set at approximately 220 nm. ptfarm.plresearchgate.net

Impurities in synthetic oxytocin can arise from various sources, including incomplete peptide chain synthesis, side reactions, or degradation. daicelpharmastandards.com These impurities can be closely related in structure to oxytocin, making a high-resolution separation technique like HPLC essential. Liquid chromatography coupled with high-resolution mass spectrometry (LC-hrMS) can be used for the definitive identification and quantification of these structurally related peptide impurities. nih.gov

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water researchgate.net |

| Mobile Phase B | Acetonitrile with 0.1% TFA researchgate.net |

| Elution | Gradient researchgate.net |

| Flow Rate | ~0.4 mL/min researchgate.net |

| Detection | UV at 220 nm ptfarm.plresearchgate.net |

| Column Temperature | ~35°C researchgate.net |

| Impurity Name/Type | Description |

|---|---|

| Asp 5-Oxytocin | Aspartic acid substituted for Asparagine at position 5. daicelpharmastandards.com |

| Glu 4-Oxytocin | Glutamic acid substituted for Glutamine at position 4. daicelpharmastandards.comveeprho.com |

| Anti-parallel/Parallel Dimers | Intermolecular disulfide bond formation between two oxytocin molecules. daicelpharmastandards.com |

| Incomplete Peptide Chains | Truncated versions of the oxytocin sequence. daicelpharmastandards.com |

| Oxytocic Acid | The C-terminal amide is replaced with a carboxylic acid. daicelpharmastandards.com |

Structure Activity Relationship Sar and Analogue Design Research

Design Principles for Cyclic Peptide Libraries

The generation of cyclic peptide libraries is a powerful strategy for exploring the SAR of oxytocin (B344502) and discovering novel analogues with desired activities. researchgate.net These libraries are collections of systematically varied oxytocin-related peptides, which can be screened for their ability to bind to and activate or inhibit the OTR.

One effective method for creating these libraries is through peptide array synthesis. acs.org This technique allows for the parallel synthesis of a large number of different peptide sequences on a solid support, such as a cellulose membrane. nih.gov By systematically substituting amino acids at different positions within the oxytocin sequence, researchers can generate a diverse library of variants. acs.org For instance, natural amino acids can be categorized into groups based on their physicochemical properties (e.g., size, hydrophobicity, charge), and a representative from each group can be used for substitution at each position of the oxytocin molecule. nih.gov

After synthesis, the linear peptides are cleaved from the support and cyclized, typically by forming a disulfide bond between two cysteine residues, mimicking the native structure of oxytocin. acs.orgauctoresonline.org A critical aspect of this process is to control the cyclization conditions to favor intramolecular disulfide bond formation over intermolecular dimerization, which can be achieved by adjusting the concentration of the peptide during the reaction. nih.gov The resulting library of free cyclic peptides can then be screened in high-throughput assays to evaluate their agonist or antagonist activity at the OTR. acs.org

Systematic Residue Substitution Studies for Modulating Activity

Systematic substitution of amino acid residues in the oxytocin sequence has been a cornerstone of SAR studies, providing valuable insights into the role of each residue in receptor interaction and activation.

Studies involving the substitution of natural amino acids have revealed that certain positions are highly sensitive to modification. For example, substitutions at positions 2, 3, 5, 7, and 9 often lead to a significant decrease in agonist activity, suggesting these residues are highly optimized for OTR activation. acs.org Specifically, substitution of the asparagine (Asn) residue at position 5 is known to diminish agonist activity. acs.org

Conversely, modifications at other positions can switch the activity profile from agonistic to antagonistic. For instance, substitutions at the tyrosine (Tyr) residue at position 2 with bulky, hydrophobic amino acids like isoleucine, leucine (B10760876), or tryptophan can result in potent antagonists. acs.org This suggests that the aromatic ring of the Tyr2 residue is crucial for antagonist activity. acs.org

The introduction of D-amino acids (the stereoisomers of the naturally occurring L-amino acids) at various positions has also been explored. In one study of an oxytocin antagonist, [Pmp¹,D-Trp²,Arg⁸]oxytocin, systematic replacement of L-amino acids with their D-isomers at positions 3 through 8 was performed. nih.gov While substitutions in the ring portion of the peptide (positions 3-5) generally resulted in weaker antagonists, the replacement of L-cysteine at position 6 with D-cysteine unexpectedly yielded an antagonist with more than three times the potency of the parent compound. nih.gov This highlights that the stereochemistry of specific residues can have a profound impact on the pharmacological activity of oxytocin analogues.

| Position | Original Residue | Substitution | Effect on Activity |

|---|---|---|---|

| 2 | Tyr | Ile, Leu, Trp | Increased antagonist activity acs.org |

| 3 | Ile | Various | Decreased agonist activity acs.org |

| 4 | Gln | Phe | Antagonist activity observed acs.org |

| 5 | Asn | Various | Decreased agonist activity acs.org |

| 6 | Cys (in an antagonist) | D-Cys | Increased antagonist potency nih.gov |

| 7 | Pro | Phe | Antagonist activity observed acs.org |

| 8 | Leu | Lys (with modifications) | Enhanced duration of action nih.gov |

| 9 | Gly | Various | Decreased agonist activity acs.org |

Conformational Analysis of Oxytocin Analogs (e.g., Beta-Turn Conformations)

The three-dimensional structure of oxytocin and its analogues is a key determinant of their biological activity. Conformational analysis has revealed that oxytocin is a flexible molecule that can adopt different conformations depending on its environment. tandfonline.com A prominent structural feature is the presence of beta-turns, which are regions where the peptide backbone reverses its direction.

In aqueous solution, oxytocin preferentially adopts a type I β-turn centered on the Ile³-Gln⁴ residues. tandfonline.com However, in other environments, such as in a crystal structure or in dimethyl sulfoxide (B87167) (DMSO) solution, it predominantly exhibits a type II β-turn stabilized by a hydrogen bond between the carbonyl group of Tyr² and the amide proton of Asn⁵. tandfonline.com Another proposed conformation involves a second β-turn in the C-terminal tail, encompassing the sequence -Cys-Pro-Leu-Gly-NH₂. nih.govnih.gov This conformation is stabilized by a hydrogen bond between the side chain of Asn⁵ and the amide proton of Leu⁸. nih.gov

The ability of oxytocin analogues to adopt a conformation similar to that of the native hormone is often correlated with their biological activity. For example, a series of analogues where the disulfide bridge was replaced with a triazole moiety were found to adopt a type I β-turn in water, similar to oxytocin, and many of these compounds retained biological activity. tandfonline.com The recent elucidation of the structure of the OTR bound to oxytocin has provided further insights, revealing that the receptor-bound conformation of oxytocin also contains a β-turn, although it is shifted to the Tyr²-Ile³ position. tandfonline.com

Investigation of Non-Peptidic Scaffolds and Bridging Moieties

A significant limitation of native oxytocin as a therapeutic agent is its poor pharmacokinetic profile, largely due to the instability of the disulfide bond. nih.govacs.org This has driven research into the development of analogues with more stable bridging moieties and even non-peptidic scaffolds.

One successful approach has been to replace the labile disulfide bond with a more robust lactam bridge (an amide bond). researchgate.netresearchgate.net This modification has been shown to significantly increase the stability of oxytocin analogues in serum. researchgate.net For example, the in vitro serum half-life of oxytocin was increased from approximately 1.4 minutes to over 25 minutes in a lactam-bridged analogue. researchgate.net Another alternative is the use of a thioether linkage to replace the disulfide bridge. nih.gov

Researchers have also explored replacing the disulfide bridge with a nih.govacs.orgresearchgate.net-triazol-1-yl moiety. tandfonline.com This modification provides a stable and more rigid linkage, and analogues containing this bridge have been shown to maintain a biologically relevant conformation. tandfonline.com

While much of the focus has been on peptide-based analogues, there is growing interest in the discovery of non-peptidic molecules that can modulate the OTR. nih.gov Natural products represent a promising source for such compounds, and their identification could lead to the development of novel therapeutics with improved drug-like properties, particularly for applications targeting the central nervous system. nih.gov

| Bridging Moiety | Advantage | Example Analogue |

|---|---|---|

| Lactam | Increased stability researchgate.netresearchgate.net | Lactam-cyclized oxytocin analogues nih.gov |

| Thioether | Increased stability nih.gov | ASK2131 nih.gov |

| nih.govacs.orgresearchgate.net-Triazol-1-yl | Increased stability and rigidity tandfonline.com | Triazole-bridged oxytocin analogues tandfonline.com |

Development of Analogues with Enhanced Receptor Selectivity

Oxytocin is closely related in structure to another neurohypophyseal hormone, vasopressin, and can exhibit cross-reactivity with vasopressin receptors (V1aR, V1bR, and V2R). nih.gov This lack of selectivity can lead to undesirable side effects. Consequently, a major goal in the design of oxytocin analogues is to improve their selectivity for the OTR.

Several strategies have been employed to achieve this. One approach is the modification of specific amino acid residues. For example, replacing the proline at position 7 with a glycine (B1666218) residue has been shown to enhance selectivity for the OTR. nih.gov Another strategy is glycosylation, the attachment of a sugar moiety to the peptide. nih.gov Glycosylated oxytocin analogues have been developed that show exquisite selectivity for the OTR with no activity at the vasopressin receptors. nih.govresearchgate.net

The combination of different modifications can lead to analogues with highly desirable properties. For instance, an analogue was created with a thioether bridge for stability, a substitution at position 7 for selectivity, and the addition of a polyethylene glycol spacer and a palmitoyl group at position 8 to prolong its duration of action. nih.gov Such multi-faceted design approaches are paving the way for the development of highly selective and potent oxytocin analogues for a range of therapeutic applications.

Receptor Pharmacology and Binding Studies in Vitro Research Models

Oxytocin (B344502) Receptor (OXTR) Ligand Binding Kinetics

Oxytocin free acid, also known as 9-Deamidooxytocin, is an analog of oxytocin where the C-terminal glycinamide (B1583983) residue is substituted with a glycine (B1666218) residue. medchemexpress.commedchemexpress.com While specific kinetic studies for oxytocin free acid are not extensively detailed in publicly available literature, the binding kinetics of its parent compound, oxytocin, provide a crucial benchmark.

The oxytocin receptor (OXTR) is a G protein-coupled receptor (GPCR) that binds its endogenous ligand, oxytocin, with high affinity. frontiersin.orgwikipedia.org Meta-analyses of various studies have determined that the binding affinity (expressed as the dissociation constant, Kd) of oxytocin for its receptor generally falls within the range of 1 to 10 nM. frontiersin.org A comprehensive meta-analysis pinpointed the Kd values for OXT-OXTR binding to be between 0.52 and 9.32 nM, with a calculated mean of 1.48 ± 0.36 nM across different species and experimental methods. biorxiv.org

Detailed kinetic parameters for oxytocin binding to the human oxytocin receptor expressed in myometrial cells have been determined as follows:

| Parameter | Value | Cell Type |

| Kd (dissociation constant) | 1.6 nM | Human Myometrial Cells |

| kon (association rate) | 6.8 x 105 M-1min-1 | Human Myometrial Cells |

| koff (dissociation rate) | 0.0011 min-1 | Human Myometrial Cells |

| Data derived from a meta-analysis of OXT-OXTR binding studies. biorxiv.org |

These values indicate a rapid association of oxytocin with its receptor and a very slow dissociation, characteristic of a high-affinity interaction that leads to sustained receptor activation. It is anticipated that oxytocin free acid, as an active analog, engages the receptor in a similar high-affinity manner to elicit its effects.

Agonist and Antagonist Activity Profiling of Oxytocin Variants

Oxytocin free acid is classified as an agonist for the oxytocin receptor. medchemexpress.com This means it binds to and activates the receptor, mimicking the action of endogenous oxytocin. The modification at the 9th position, replacing glycinamide with glycine, does not abolish its ability to activate the receptor.

The pharmacological activity of oxytocin analogs is highly dependent on their specific amino acid sequence. Minor substitutions can dramatically alter whether a compound acts as an agonist or an antagonist. Research into various oxytocin variants has demonstrated that substitutions at key positions can convert the peptide from an agonist into a competitive antagonist that blocks the receptor. acs.org For example, replacing the tyrosine at position 2 with tryptophan (Y2W) or introducing phenylalanine at positions 4, 5, or 7 can result in variants with significant antagonistic (inhibitory) activity. acs.orggenscript.comresearchgate.net The Y2W variant, for instance, showed a dissociation constant (Kd) of 44 nM, demonstrating potent inhibitory effects comparable to the known antagonist atosiban (B549348) (Kd of 21 nM). acs.orgresearchgate.net

| Variant (Substitution) | Position | Observed Activity | Key Finding |

|---|---|---|---|

| Oxytocin Free Acid | 9 (Glycinamide -> Glycine) | Agonist | Acts as an agonist at the OXTR. medchemexpress.commedchemexpress.com |

| Y2W | 2 (Tyrosine -> Tryptophan) | Antagonist | High inhibitory effect with a Kd of 44 nM. acs.orgresearchgate.net |

| Y2L | 2 (Tyrosine -> Leucine) | Antagonist | Exhibited high antagonistic activity. acs.orggenscript.com |

| Q4F | 4 (Glutamine -> Phenylalanine) | Antagonist | Showed high antagonistic activity. acs.orggenscript.com |

| N5F | 5 (Asparagine -> Phenylalanine) | Antagonist | Showed high antagonistic activity. acs.orggenscript.com |

G Protein-Coupled Signaling Cascades Activated by Oxytocin Free Acid

As an agonist, oxytocin free acid is expected to trigger the same intracellular signaling cascades as oxytocin upon binding to the OXTR. The OXTR is known for its ability to couple to multiple G protein subtypes, leading to a diverse range of cellular responses. frontiersin.orgnih.gov

The primary signaling pathway activated by the OXTR is mediated by its coupling to G proteins of the Gαq/11 family. frontiersin.orgnih.govoup.comphysiology.org This activation of Gαq/11 stimulates the effector enzyme phospholipase C (PLC). frontiersin.orgauctoresonline.org However, the OXTR is not limited to this pathway and can also engage other G proteins, including Gαi/o and Gαs, depending on the cellular context. nih.govcreative-diagnostics.comnih.gov Coupling to Gαi can lead to the inhibition of adenylyl cyclase, while coupling to Gαs can stimulate it. nih.govcreative-diagnostics.com This promiscuous coupling allows for a complex and tissue-specific regulation of cellular function. For example, in cardiomyocytes, oxytocin signaling involves the Gi protein, whereas in the myometrium during labor, OTR activation can reprogram other receptors to switch their G protein coupling. nih.govmdpi.com

The downstream consequences of G protein activation involve second messengers and protein kinases. The canonical Gαq/11-PLC pathway leads to the production of two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). auctoresonline.org DAG, in conjunction with calcium, is a potent activator of Protein Kinase C (PKC). karger.comphysiology.org

Activation of the Gαs pathway, on the other hand, stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). nih.gov Thus, through its varied G protein coupling, the oxytocin receptor can modulate the activity of both PKC and PKA, which then phosphorylate a wide array of downstream targets to orchestrate a cellular response. nih.gov Studies have shown that oxytocin can indeed activate both PKA and PKC-sensitive signaling pathways. nih.gov

A hallmark of OXTR activation via the Gαq/11 pathway is the mobilization of intracellular calcium ([Ca²⁺]i). researchgate.net The IP₃ generated by PLC activity binds to IP₃ receptors on the membrane of the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. creative-diagnostics.comkarger.comnih.govoup.com In addition to releasing internal stores, oxytocin signaling also promotes the influx of extracellular calcium through membrane channels. nih.govresearchgate.net This combined action results in a rapid and significant increase in cytosolic free calcium, which is a critical signal for numerous physiological processes, including muscle contraction and neurotransmitter release. nih.govnih.gov

Investigation of Cross-Reactivity with Related Peptidergic Receptors (e.g., Vasopressin Receptors)